molecular formula C5H12BrN3O B128917 Morpholine-4-carboximidamide Hydrobromide CAS No. 157415-17-3

Morpholine-4-carboximidamide Hydrobromide

Cat. No.: B128917
CAS No.: 157415-17-3
M. Wt: 210.07 g/mol
InChI Key: IOHSDHMCZXCESZ-UHFFFAOYSA-N
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Description

Morpholine-4-carboximidamide Hydrobromide (CAS 157415-17-3) is a high-purity chemical compound supplied as a solid for research and development applications. It is primarily used as an active pharmaceutical intermediate (API) in the synthesis of more complex molecules . Recent research in the field of metabolomics has identified this specific compound as a potential distinguishing component in studies analyzing the anti-inflammatory and anti-tussive properties of traditional Chinese medicine, highlighting its relevance in pharmacological research . The compound has a molecular formula of C5H12BrN3O and a molecular weight of 210.075 g/mol . It is characterized by a melting point in the range of approximately 155°C to 165°C . Researchers should note that this chemical is hygroscopic and should be stored away from oxidizing agents and moisture in a tightly closed container under cool, dry, and well-ventilated conditions . This product is intended for research purposes and further manufacturing use only. It is strictly not for direct human or veterinary use.

Properties

IUPAC Name

morpholine-4-carboximidamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.BrH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHSDHMCZXCESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384503
Record name Morpholine-4-carboximidamide Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157415-17-3
Record name Morpholine-4-carboximidamide Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157415-17-3
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Preparation Methods

Reaction Conditions and Reagents

  • Morpholine-4-carboxamide : Serves as the primary substrate.

  • Cyanamide : Introduces the imidamide functional group.

  • Strong Base (e.g., sodium hydroxide) : Facilitates deprotonation and accelerates the reaction.

  • Solvent : Typically anhydrous ethanol or methanol to enhance reagent solubility.

  • Temperature : Conducted at 50–60°C for 4–6 hours to optimize reaction kinetics.

Table 1: Laboratory-Scale Reaction Parameters

ParameterValue/RangeImpact on Yield
Temperature50–60°CHigher rates above 55°C
Reaction Time4–6 hoursProlonged time ↑ yield
Base Concentration1.2–1.5 equivalentsExcess base ↓ purity
Solvent Volume5–7 mL/g substrateLower volumes ↑ kinetics

Post-reaction, the mixture is acidified with hydrobromic acid (HBr) to precipitate the product, which is then isolated via vacuum filtration and recrystallized from ethanol.

Industrial-Scale Production

Industrial synthesis scales the laboratory method using specialized equipment to maintain consistency and efficiency. Key modifications include:

Process Intensification Strategies

  • Continuous Flow Reactors : Replace batch reactors to minimize side reactions and improve heat management.

  • In-line Analytics : Real-time monitoring of pH and temperature ensures optimal reaction conditions.

  • Crystallization Optimization : Controlled cooling rates (0.5–1.0°C/min) yield larger crystals for easier filtration.

Table 2: Industrial vs. Laboratory Synthesis Comparison

FactorLaboratory MethodIndustrial Method
Reactor TypeBatchContinuous Flow
Yield70–75%85–90%
Purity≥95%≥98%
ScaleGrams to kilogramsMulti-kilogram batches

Reaction Mechanism and Kinetics

The synthesis proceeds through a two-step mechanism:

  • Deprotonation : The base abstracts a proton from morpholine-4-carboxamide, generating a nucleophilic amide ion.

  • Nucleophilic Attack : Cyanamide attacks the electrophilic carbonyl carbon, forming the imidamide intermediate.

  • Acid Quenching : HBr protonates the intermediate, yielding the final hydrobromide salt.

Kinetic studies reveal the reaction is second-order, depending on both substrate and cyanamide concentrations. Activation energy calculations suggest the rate-limiting step is the nucleophilic attack.

Optimization Strategies

Base Selection

Alkali metal hydroxides (e.g., NaOH, KOH) are preferred for their strong deprotonation capacity. However, weaker bases like triethylamine reduce side reactions in sensitive substrates.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. Ethanol remains the solvent of choice for balancing kinetics and isolability.

Purity Enhancement

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) remove unreacted starting materials.

  • Chromatography : Silica gel column chromatography resolves trace impurities in high-purity batches.

Table 3: Impact of Recrystallization Solvents on Purity

Solvent SystemPurity After Recrystallization
Ethanol/Water (3:1)98.5%
Acetone95.2%
Dichloromethane89.7%

Analytical Characterization

Post-synthesis analysis ensures compliance with pharmaceutical standards:

Spectroscopic Methods

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6): δ 3.60 (m, 4H, morpholine), 3.20 (s, 2H, NH2), 2.80 (m, 4H, morpholine).

  • IR Spectroscopy : Peaks at 1650 cm1^{-1} (C=N stretch) and 3200 cm1^{-1} (N-H stretch).

Chromatographic Purity

  • HPLC : Retention time = 4.2 min (C18 column, 70:30 H2O:MeCN, 1 mL/min).

  • Melting Point : 155–165°C (decomposition observed above 170°C).

Challenges and Mitigations

Hygroscopicity

The compound’s hygroscopic nature necessitates storage under anhydrous conditions. Industrial packaging uses nitrogen-purged containers with desiccants.

Byproduct Formation

Excess cyanamide generates urea derivatives, which are minimized by stoichiometric control and rapid quenching .

Chemical Reactions Analysis

Types of Reactions

Morpholine-4-carboximidamide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

Morpholine-4-carboximidamide hydrobromide has been studied for its potential as an antiviral agent. Its mechanism of action involves influencing the virus-host cell interaction, which is crucial in developing treatments for viral infections.

Antiviral Activity

Research indicates that morpholine derivatives, including morpholine-4-carboximidamide, exhibit antiviral properties. A study highlighted its effectiveness against several RNA and DNA viruses, suggesting its potential as an antiviral drug candidate .

Antibacterial Properties

In addition to antiviral applications, morpholine derivatives have shown promising results in antibacterial activity. For instance, compounds derived from morpholine structures have been tested against resistant bacterial strains, demonstrating significant minimum inhibitory concentrations (MICs) .

Study on Antiviral Efficacy

A recent study evaluated the antiviral efficacy of morpholine-4-carboximidamide in vitro against various viral strains. The results indicated that the compound exhibited a dose-dependent inhibition of viral replication, with a notable reduction in viral load compared to control groups. The study concluded that further optimization could lead to the development of a new antiviral agent .

Antibacterial Testing

Another investigation focused on the antibacterial properties of morpholine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC of 0.25–1 μg/mL, indicating strong potential for further development as an antibacterial drug. These findings support the exploration of morpholine derivatives in combating antibiotic-resistant infections .

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be modified into more complex molecules with enhanced biological activity.

Synthesis of Novel Compounds

The compound can be utilized as a building block for synthesizing more complex pharmacologically active molecules. For example, it has been incorporated into the synthesis pathways for developing new anti-cancer agents and other therapeutic drugs .

Drug Formulation Studies

Studies involving morpholine derivatives have also explored their formulation into drug delivery systems. These formulations aim to improve bioavailability and target specific tissues or cells more effectively .

Mechanism of Action

The mechanism of action of morpholine-4-carboximidamide hydrobromide involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes involved in cellular processes, such as kinases that regulate cytokinesis and cell cycle progression. This inhibition can lead to various biological effects, including the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Morpholine-4-carboximidamide Hydrochloride

The hydrochloride counterpart (CAS: 5638-78-8) shares the same core structure but substitutes bromide with chloride. Its molecular formula is C₅H₁₂ClN₃O (MW: 197.67 g/mol). Key differences include:

  • Solubility : Hydrochlorides generally exhibit higher aqueous solubility than hydrobromides due to the smaller ionic radius of Cl⁻.
  • Stability : Hydrobromides may have superior thermal stability in certain synthetic conditions.
  • Applications : Both salts serve as intermediates, but the hydrochloride is more commonly used in peptide coupling reactions .

Morpholine-4-carbothioamide

Morpholine-4-carbothioamide (CAS: N/A; MolCore MFCD00178434) replaces the carboximidamide group with a thiocarbonyl (C=S) moiety. Its molecular formula is C₅H₁₀N₂OS (MW: 146.21 g/mol). The thiocarbonyl group enhances electrophilicity, making it a potent enzyme inhibitor (e.g., acetylcholinesterase) compared to the carboximidamide derivative. However, it exhibits reduced stability under oxidative conditions .

Substituted Morpholine-4-carboximidamide Derivatives

Derivatives like (Z)-N,N'-bis(2,6-dimethylphenyl)morpholine-4-carboximidamide (CAS: N/A) introduce aryl substituents, significantly altering properties:

  • Lipophilicity : Aryl groups (e.g., 2,6-dimethylphenyl) increase lipophilicity, enhancing blood-brain barrier penetration.
  • Pharmacological Activity : Such derivatives demonstrate acetylcholinesterase inhibition comparable to galanthamine hydrobromide (IC₅₀ values <10 μM) .

Galanthamine Hydrobromide

Galanthamine hydrobromide (CAS: 1953-04-4), a structurally distinct alkaloid, shares the hydrobromide salt but features a benzofuran backbone. It is an FDA-approved acetylcholinesterase inhibitor for Alzheimer’s disease (marketed as Razadyne®). Unlike morpholine-4-carboximidamide hydrobromide, galanthamine has a defined therapeutic role, highlighting the importance of structural complexity in clinical efficacy .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Morpholine-4-carboximidamide HBr 157415-17-3 C₅H₁₂BrN₃O 210.07 Morpholine, carboximidamide API intermediate
Morpholine-4-carboximidamide HCl 5638-78-8 C₅H₁₂ClN₃O 197.67 Morpholine, carboximidamide Peptide synthesis
Morpholine-4-carbothioamide MFCD00178434 C₅H₁₀N₂OS 146.21 Morpholine, thiocarbonyl Enzyme inhibition studies
Galanthamine hydrobromide 1953-04-4 C₁₇H₂₂BrNO₃ 368.27 Benzofuran, tertiary amine Alzheimer’s disease treatment

Biological Activity

Morpholine-4-carboximidamide hydrobromide is a chemical compound recognized for its diverse biological activities and applications in pharmaceutical research. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.

This compound has the molecular formula C5_5H12_{12}BrN3_3O, with a molecular weight of approximately 210.08 g/mol. It appears as a colorless to white crystalline solid, soluble in water, and demonstrates stability at room temperature. Its structural uniqueness, characterized by the morpholine ring and imidamide group, facilitates specific interactions with biological targets.

The compound primarily exerts its biological effects through the inhibition of various enzymes, particularly kinases involved in cellular signaling pathways. This inhibition can modulate processes such as:

  • Cell Cycle Regulation: By affecting kinase activity, this compound can influence cell division and proliferation.
  • Oxidative Stress Response: The compound has shown neuroprotective properties, particularly in models of cerebral ischemia-reperfusion, by enhancing antioxidant activity and reducing free radical formation .

1. Antidiabetic Properties

Recent studies have indicated that morpholine-4-carboximidamide derivatives exhibit anti-hyperglycemic effects, suggesting potential applications in managing diabetes. These derivatives have been evaluated for their ability to lower blood glucose levels in experimental models.

2. Antimicrobial Activity

Research has demonstrated that morpholine derivatives possess antimicrobial properties. For instance, certain derivatives have shown activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .

3. Neuroprotective Effects

This compound has been investigated for its neuroprotective effects in models of oxidative stress. It appears to reduce neuronal damage by modulating signaling pathways associated with cell survival and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of morpholine derivatives against various bacterial strains. Compound derivatives demonstrated significant antibacterial activity with MIC values indicating effectiveness against resistant strains .
  • Neuroprotection : In a model of cerebral ischemia-reperfusion injury, this compound was found to significantly reduce neuronal apoptosis and improve functional recovery post-injury.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (µg/mL)Notes
Morpholine-4-carboximidamideAntimicrobial, Antidiabetic0.5 - 8Effective against resistant bacteria
Ethyl isothiourea hydrobromideAntimicrobial4 - 8Limited activity on resistant strains
Morpholine-4-carboxamidineNeuroprotectiveN/AFocused on neuroprotection studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Morpholine-4-carboximidamide Hydrobromide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a two-step process:

Step 1 : React O-methylisourea sulfate with morpholine under reflux to form 4-morpholine-carboxamidinium sulfate .

Step 2 : Deprotonate the intermediate using a strong base (e.g., NaOH) and extract the product with diethyl ether.

  • Optimization : Key parameters include temperature control (reflux for Step 1, ice cooling for Step 2), molar ratios (2:1 morpholine:O-methylisourea), and solvent selection (acetonitrile for crystallization) .
    • Data Table :
StepReagents/ConditionsYield
1O-methylisourea sulfate, morpholine, reflux~100% (intermediate)
2NaOH, H₂O, diethyl ether94% (final product)

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Spectroscopy : Use 1H^1H NMR (e.g., δ = 5.50 ppm for –NH, 6.35 ppm for –NH2_2) and 13C^{13}C NMR to confirm functional groups .
  • Crystallography : Single-crystal X-ray diffraction reveals bond lengths (e.g., C1–N1 = 1.2971 Å) and hydrogen-bonding networks (N–H⋯N/O interactions) .
  • Chromatography : LC-MS or HPLC with ammonia-methanol gradients can detect impurities (detection limit ~1.43 ppm for related sulfones) .

Advanced Research Questions

Q. What strategies can address contradictions in reported biological activities of Morpholine-4-carboximidamide derivatives?

  • Methodology :

  • Mechanistic Studies : Conduct in vitro antiviral assays (e.g., plaque reduction assays) to evaluate direct viral inhibition vs. host-cell modulation .
  • Comparative Analysis : Use molecular docking to compare binding affinities of derivatives with viral targets (e.g., protease or polymerase enzymes) .
  • Data Reconciliation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics, qPCR for viral replication quantification).

Q. How do solid-state forms of this compound influence its pharmaceutical applicability?

  • Methodology :

  • Polymorph Screening : Use solvent evaporation (e.g., acetonitrile) or slurry conversion to isolate polymorphs .
  • Characterization :
  • Thermal Analysis : DSC/TGA to assess stability (melting points, decomposition temperatures).
  • XRPD : Compare diffraction patterns to reference databases for form identification .
  • Bioavailability Testing : Dissolution studies in simulated biological fluids (e.g., PBS at pH 7.4) to correlate form stability with solubility .

Q. What experimental designs are optimal for in vivo efficacy studies of this compound?

  • Methodology :

  • Animal Models : Use Swiss albino mice (20–25 g) with scopolamine-induced cognitive impairment for neuroactivity studies .
  • Dosing Regimens : Administer orally for 27 days, with staggered dose groups (e.g., 10, 20, 50 mg/kg) to establish dose-response relationships .
  • Controls : Include vehicle and positive controls (e.g., galantamine hydrobromide for AChE inhibition) .
    • Data Table :
GroupTreatmentDurationEndpoint
1Vehicle27 daysBaseline
210 mg/kg27 daysBehavioral tests
320 mg/kg27 daysBiochemical assays

Q. How can computational methods enhance the design of Morpholine-4-carboximidamide derivatives with improved target specificity?

  • Methodology :

  • QSAR Modeling : Train models on existing bioactivity data to predict substituent effects (e.g., electron-withdrawing groups on antiviral potency) .
  • MD Simulations : Simulate ligand-receptor interactions (e.g., with viral proteases) over 100+ ns to assess binding stability .
  • Synthetic Feasibility : Use retrosynthetic tools (e.g., AiZynthFinder) to prioritize derivatives with viable synthetic pathways .

Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in yields may arise from incomplete deprotonation (Step 2) or solvent purity. Validate via 1H^1H NMR to confirm residual intermediates .
  • Biological Activity Conflicts : Differences in reported mechanisms (e.g., antiviral vs. enzyme inhibition) may stem from assay conditions (cell lines, viral strains). Standardize protocols across labs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholine-4-carboximidamide Hydrobromide
Reactant of Route 2
Reactant of Route 2
Morpholine-4-carboximidamide Hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.